molecular formula C14H14N2 B13099745 5-Cyclobutyl-2-phenylpyrimidine CAS No. 90253-40-0

5-Cyclobutyl-2-phenylpyrimidine

Cat. No.: B13099745
CAS No.: 90253-40-0
M. Wt: 210.27 g/mol
InChI Key: GBBUPIMLEWTVKQ-UHFFFAOYSA-N
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Description

5-Cyclobutyl-2-phenylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a cyclobutyl group at the 5-position and a phenyl group at the 2-position. Pyrimidines are a class of compounds known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutyl-2-phenylpyrimidine typically involves the cyclization of appropriate precursors. One common method is the condensation of cyclobutanone with benzylidene malononitrile, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often involve heating in the presence of a base such as sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclobutyl-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclobutyl-2-phenylpyrimidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-Cyclobutyl-2-phenylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets depend on the specific biological context and require further research.

Comparison with Similar Compounds

    2-Phenylpyrimidine: Lacks the cyclobutyl group, which may affect its biological activity.

    5-Cyclobutylpyrimidine: Lacks the phenyl group, leading to different chemical properties.

    2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains additional amino and ethyl groups, altering its reactivity and applications.

Uniqueness: 5-Cyclobutyl-2-phenylpyrimidine is unique due to the presence of both cyclobutyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

90253-40-0

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

5-cyclobutyl-2-phenylpyrimidine

InChI

InChI=1S/C14H14N2/c1-2-5-12(6-3-1)14-15-9-13(10-16-14)11-7-4-8-11/h1-3,5-6,9-11H,4,7-8H2

InChI Key

GBBUPIMLEWTVKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CN=C(N=C2)C3=CC=CC=C3

Origin of Product

United States

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